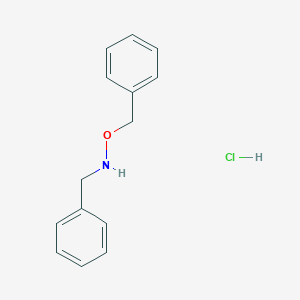
N-benzyl-O-benzylhydroxylamine hydrochloride
Cat. No. B8650070
Key on ui cas rn:
5555-54-4
M. Wt: 249.73 g/mol
InChI Key: UZUZFQGQSFJGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06313290B1
Procedure details


To a solution of crude N-benzyloxybenzylideneamine from Example 22(a) (3.0 g, 14.2 mmol) in dichloromethane (30 mL) at 0° C. was added dimethylphenylsilane (3.09 mL, 20.3 mmol) followed by trifluoroacetic acid (3.92 mL, 50.6 mmol). The solution was allowed to warm to room temperature and was stirred for 16 hours. The solution was concentrated by rotary evaporation. To the crude oil was added dichloromethane (20 mL) and a hydrogen chloride saturated solution of dichloromethane (20 mL). The insoluble material (300 mg) was filtered and the solution was concentrated by rotary evaporation. To the crude oil was added a hydrogen chloride saturated solution of ether (20 mL). Additional ether (100 mL) was added and the insoluble material was filtered. The solid obtained was combined with the initial solid filtered above to give the title compound (1.57 g, 45%).
Name
N-benzyloxybenzylideneamine
Quantity
3 g
Type
reactant
Reaction Step One




Name
Yield
45%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][N:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[SiH](C)C1C=CC=CC=1.FC(F)(F)C(O)=O.[Cl:33]CCl>>[ClH:33].[CH2:10]([NH:9][O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
N-benzyloxybenzylideneamine
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)ON=CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3.09 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[SiH](C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
3.92 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated by rotary evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the crude oil was added dichloromethane (20 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble material (300 mg) was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated by rotary evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the crude oil was added a hydrogen chloride saturated solution of ether (20 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Additional ether (100 mL) was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insoluble material was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered above
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)NOCC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.57 g | |
| YIELD: PERCENTYIELD | 45% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
